molecular formula C19H23N3O6S B2537443 N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide CAS No. 899979-23-8

N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide

Cat. No.: B2537443
CAS No.: 899979-23-8
M. Wt: 421.47
InChI Key: OGWDBFSMRCEKLJ-UHFFFAOYSA-N
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Description

N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide is a complex organic compound that features a furan ring, a piperazine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate. This intermediate is subsequently reacted with 2-chloroethyl sulfonyl chloride to introduce the sulfonyl group. Finally, the resulting compound is coupled with 3-methoxybenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide: Another benzamide derivative with a piperazine ring.

    N-(4-(furan-2-carbonyl)piperazin-1-yl)benzamide: Lacks the sulfonyl and methoxy groups.

Uniqueness

N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group, in particular, can enhance its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S/c1-27-16-5-2-4-15(14-16)18(23)20-7-13-29(25,26)22-10-8-21(9-11-22)19(24)17-6-3-12-28-17/h2-6,12,14H,7-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWDBFSMRCEKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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